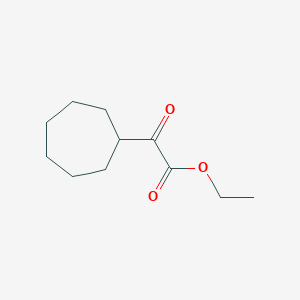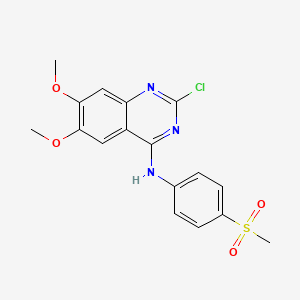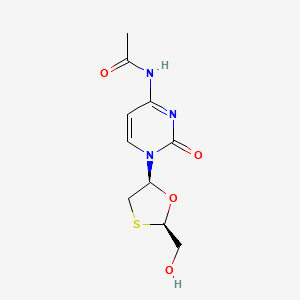
N-Acetyllamivudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 and hepatitis B
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyllamivudine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Results in the formation of reduced derivatives.
Substitution: Leads to the formation of lamivudine and other substituted products.
Applications De Recherche Scientifique
N-Acetyllamivudine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogs and their chemical behavior.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its antiviral properties and potential use in the treatment of viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-Acetyllamivudine exerts its effects by inhibiting viral DNA synthesis. It is a dideoxynucleoside cytosine analog that undergoes phosphorylation to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: The parent compound of N-Acetyllamivudine, used in the treatment of HIV-1 and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to its parent compound, lamivudine. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
N-[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H13N3O4S/c1-6(15)11-7-2-3-13(10(16)12-7)8-5-18-9(4-14)17-8/h2-3,8-9,14H,4-5H2,1H3,(H,11,12,15,16)/t8-,9+/m0/s1 |
Clé InChI |
NKMKJZRNUUXFOB-DTWKUNHWSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)CO |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
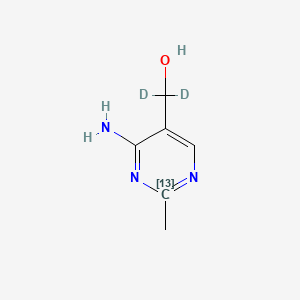
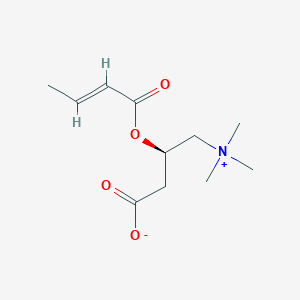
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
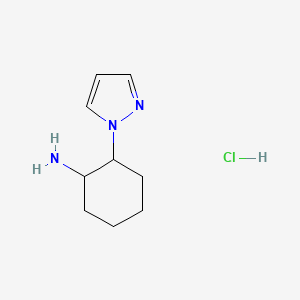
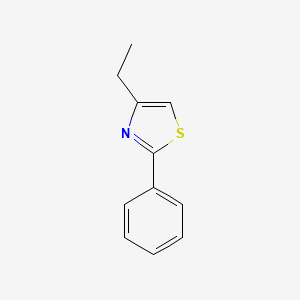
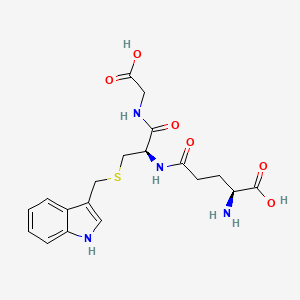
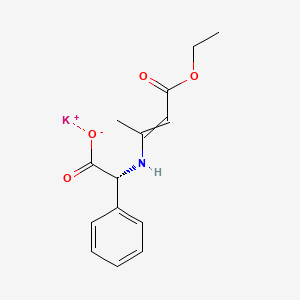
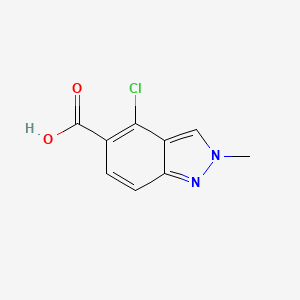
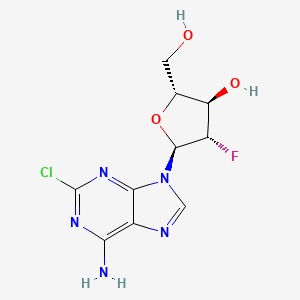
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
